2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol

Catalog No.
S2690735
CAS No.
955965-11-4
M.F
C17H19N3O
M. Wt
281.359
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-py...

CAS Number

955965-11-4

Product Name

2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol

IUPAC Name

2-[3-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrazol-1-yl]ethanol

Molecular Formula

C17H19N3O

Molecular Weight

281.359

InChI

InChI=1S/C17H19N3O/c1-13-3-4-14(2)20(13)16-7-5-15(6-8-16)17-9-10-19(18-17)11-12-21/h3-10,21H,11-12H2,1-2H3

InChI Key

QBMAPSGIXXUYSG-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C=C3)CCO)C

solubility

not available

The compound 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol is a complex organic molecule that contains a pyrazole ring, a pyrrole moiety, and an ethanol group. This structure is characterized by multiple heteroatoms and functional groups which contribute to its unique chemical properties. The presence of the 2,5-dimethyl-1H-pyrrol-1-yl group attached to a phenyl ring enhances its potential for biological activity and interaction with various biological targets.

Typical of its functional groups:

  • Nucleophilic Substitution: The hydroxyl group in the ethanol component can be substituted under acidic conditions.
  • Oxidation: The pyrrole ring can undergo oxidation, potentially leading to the formation of more reactive species.
  • Reduction: The pyrazole ring can be reduced, affecting its reactivity and biological properties.

These reactions suggest that the compound can be modified to enhance its efficacy or tailor its properties for specific applications.

Research indicates that compounds similar to 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol exhibit significant biological activities, including:

  • Antimicrobial Properties: Many pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that pyrazole-containing compounds may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation in biological systems.

These activities make this compound a candidate for further pharmacological studies.

The synthesis of 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol typically involves several steps:

  • Formation of the Pyrazole Ring: This can be accomplished through the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
  • Pyrrole Synthesis: The 2,5-dimethylpyrrole can be synthesized via cyclization reactions involving suitable precursors.
  • Coupling Reaction: The pyrazole derivative is then coupled with the pyrrole-substituted phenyl compound using coupling agents.
  • Final Hydroxylation: The introduction of the hydroxyl group from ethanol can be achieved through nucleophilic substitution or direct hydroxylation methods.

These synthetic routes allow for the modification of the compound to enhance yield and purity.

The potential applications of 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.
  • Material Science: Use in synthesizing novel materials with specific electronic or optical properties.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Enzyme Inhibition Studies: Assessing how the compound interacts with specific enzymes related to disease pathways.
  • Receptor Binding Affinity: Evaluating how well the compound binds to receptors involved in signaling pathways.

These studies will help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol, including:

Compound NameStructural FeaturesNotable Activities
3,5-DimethylpyrazolePyrazole ring with methyl substitutionsAnticancer activity
4-(2,5-Dimethylpyrrole)phenolPyrrole and phenolic structureAntioxidant properties
4-AminoantipyrinePyrazole derivative with amino groupAnalgesic and anti-inflammatory effects

Uniqueness

The unique combination of a pyrrole moiety with a pyrazole structure and an ethanol group distinguishes this compound from others. Its potential for diverse biological activities suggests it could serve as a versatile scaffold for drug development.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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